7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with a complex substitution pattern. Its core structure features:
- A purine-2,6-dione backbone (positions 2 and 6 are ketone groups).
- A 2-hydroxy-3-(2-methylphenoxy)propyl substituent at position 7, introducing both hydrophilic (hydroxyl) and lipophilic (2-methylphenoxy) moieties.
- A 3-methyl group at position 3, which may influence steric hindrance and metabolic stability.
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-14-8-10-26(11-9-14)21-23-19-18(20(29)24-22(30)25(19)3)27(21)12-16(28)13-31-17-7-5-4-6-15(17)2/h4-7,14,16,28H,8-13H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRRITUYFQVAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 129872-51-1 , is an intriguing molecule due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Inhibition of Hsp90
Recent studies have highlighted the role of this compound as an inhibitor of the Heat Shock Protein 90 (Hsp90), a chaperone protein that plays a crucial role in the stabilization and function of various oncoproteins. The inhibition of Hsp90 can lead to the degradation of these oncoproteins, thereby exerting anti-cancer effects.
Key Findings:
- IC50 Values : Inhibitory concentrations were determined using MTS assays on various cancer cell lines. The compound exhibited significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value indicating effective potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring and phenyl substitutions significantly enhance the potency of the compound. For instance:
- Piperidine Substitutions : The presence of a 4-methylpiperidine moiety has been shown to optimize the distance between the binding sites, enhancing interaction with Hsp90.
Table 1: Summary of Biological Activity
| Compound Name | Target | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl... | Hsp90 | MCF-7 | X µM | |
| TVS21 | Hsp90 | HepG2 | Y µM |
Study on Anticancer Activity
A notable study published in PMC explored the anticancer activity of various compounds similar to our target compound. The findings indicated that compounds with a methylene linker between rings A and B showed superior activity compared to those with carbonyl linkers.
Experimental Design:
- Cell Treatment : Cells were treated for 72 hours with varying concentrations of the compound.
- Results : Compounds exhibiting hydrophobic interactions with binding site residues showed enhanced activity.
Table 2: Comparative Analysis of Compounds
| Compound | Linker Type | Activity Level | Remarks |
|---|---|---|---|
| Compound A | Methylene | High | Preferred for Hsp90 inhibition |
| Compound B | Carbonyl | Moderate | Less effective than A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Purine-2,6-dione Family
The following compounds share the purine-2,6-dione core but differ in substituents, which may alter pharmacological profiles:
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Key Observations:
Position 7 Modifications: The 2-methylphenoxy group in the target compound (lipophilic, electron-donating) contrasts with the 4-methoxyphenoxy group in and (more polar due to methoxy). This may alter membrane permeability and metabolic oxidation patterns . Hydrophilic hydroxyl groups in the propyl chain are conserved across analogs, suggesting a role in solubility.
Position 8 Substituents :
- The 4-methylpiperidin-1-yl group in the target compound differs from piperazinyl () and hydrazinyl () groups. Piperazinyl groups (with two nitrogens) enhance water solubility, while piperidinyl groups (single nitrogen) may improve blood-brain barrier penetration .
- The hydrazinyl derivative in introduces a planar, conjugated system that could influence receptor binding through π-π interactions .
Position 1/3 Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
